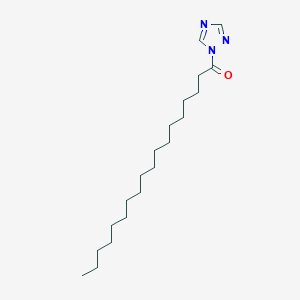
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is a derivative of 1H-1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives, including 1-(1-oxooctadecyl)-1H-1,2,4-triazole, can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another method employs microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored for its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, corrosion inhibitors, and dyes.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that facilitate various biological activities.
Pathways Involved: The compound forms non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities such as anticancer, antibacterial, and antiviral effects.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole: The parent compound, known for its versatility and wide range of applications.
1H-1,2,3-Triazole: Another isomer with similar applications but different structural properties.
Fluconazole and Itraconazole: Antifungal drugs containing the triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is unique due to the presence of the oxooctadecyl group, which enhances its lipophilicity and potential biological activity. This modification allows for improved interaction with lipid membranes and biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Propiedades
Número CAS |
60718-55-0 |
|---|---|
Fórmula molecular |
C20H37N3O |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
1-(1,2,4-triazol-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23-19-21-18-22-23/h18-19H,2-17H2,1H3 |
Clave InChI |
AWFIQQPKTAGLLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



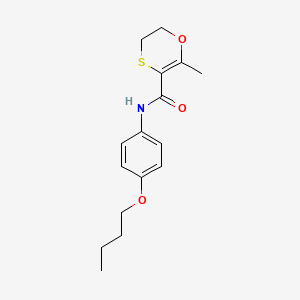
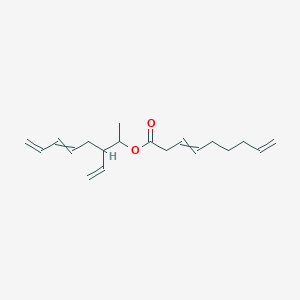
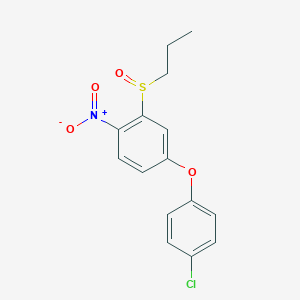
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
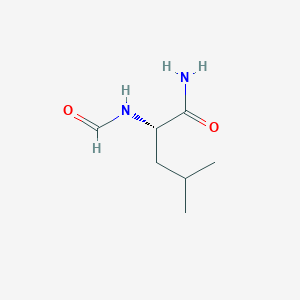

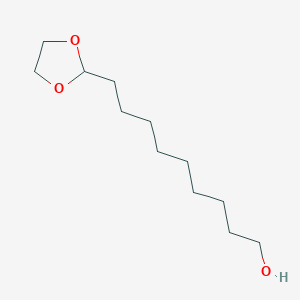
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
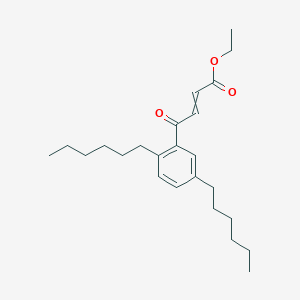

![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
